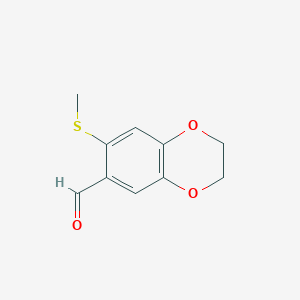

7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Descripción

Propiedades

IUPAC Name |

6-methylsulfanyl-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-14-10-5-9-8(4-7(10)6-11)12-2-3-13-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSQLDCQKAVBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1C=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a compound of significant interest in various fields such as pharmaceuticals, biochemistry, and material science. Its unique structural features contribute to its biological activities, particularly in the context of drug development and enzyme inhibition.

Chemical Structure

The compound belongs to the benzodioxane class, characterized by a fused dioxane ring structure. The presence of a methylsulfanyl group enhances its reactivity and biological properties.

1. Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory pathways. Research indicates that derivatives of benzodioxane compounds exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that modifications to the benzodioxane structure can lead to potent inhibitors of pathways involved in cancer progression and inflammation .

2. Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor for specific enzymes. Notably, it has been linked to the inhibition of cyclin-dependent kinase 9 (CDK9), a target implicated in transcription regulation and cancer cell proliferation . The structure-activity relationship (SAR) studies reveal that variations in the substituents on the benzodioxane core significantly affect the inhibitory potency against CDK9 .

3. Anticancer Activity

Several studies have explored the anticancer potential of benzodioxane derivatives, including this compound. For example, analogs have shown growth inhibitory activities in human cancer cell lines and xenograft models . The mechanism often involves modulation of key signaling pathways associated with tumor growth and survival.

Case Studies

Research Findings

Recent investigations into the biological activity of this compound highlight its potential as a therapeutic agent:

- Anti-inflammatory Properties : The compound has been noted for its ability to inhibit inflammatory responses through modulation of cytokine production.

- Selective Inhibition : It has shown selective inhibition against CDK9 compared to other kinases, making it a promising candidate for targeted cancer therapies .

- Potential for Drug Development : Its role as an intermediate in synthesizing other bioactive compounds underscores its utility in pharmaceutical applications .

Comparación Con Compuestos Similares

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

- Core Structure: Benzodioxin fused to a methylphenyl-methanol group.

- Key Features : Retains the benzodioxin core but replaces the carbaldehyde with a hydroxymethylphenyl moiety.

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

- Core Structure : Benzodioxin with methoxy and carbaldehyde substituents.

- Key Features : Methoxy group (electron-donating) vs. methylsulfanyl (moderately electron-donating due to sulfur’s polarizability).

- Activity: Limited data, but methoxy derivatives are often explored for antioxidant or antimicrobial properties .

- Comparison : The methylsulfanyl group in the target compound may enhance lipophilicity, influencing membrane permeability in biological systems.

Heterocyclic Derivatives with Sulfur-Containing Substituents

7-(Alkylsulfanyl)[1,4]dithiino[2,3-d]pyrimidine-6-carbonitriles

- Core Structure: Dithiino-pyrimidine with alkylsulfanyl and nitrile groups.

- Synthesis : Derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine via lithiation and sulfur incorporation .

- The carbaldehyde in the target compound could serve as a reactive site for Schiff base formation, analogous to nitrile derivatization in these pyrimidines.

Methyl 6-Chloro-3-[2-(dihydroxybenzylidene)-1-methylhydrazino]benzodithiazine-7-carboxylates

- Core Structure : Benzodithiazine with hydrazine and dihydroxybenzylidene substituents.

- Activity : Demonstrated antibacterial and antifungal properties, attributed to the hydrazine moiety and sulfonyl groups .

Pharmacologically Active Dihydro Heterocycles

N-(2,3-Dihydro-1,4-benzoxazin-4-yl)benzothiophene Carboxamides

- Core Structure : Benzoxazin fused to benzothiophene-carboxamide.

- Activity : Explored as antiparasitic agents (e.g., heartworm treatment) due to their ability to disrupt helminth metabolism .

- Comparison : Replacing benzoxazin with benzodioxin in the target compound may alter steric interactions with parasitic enzymes, while the carbaldehyde group could enable covalent binding.

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

- Core Structure : Dihydrothiazole with aryl and propenyl groups.

- Activity : Showed antihypertensive effects via angiotensin II receptor antagonism, with methoxy substituents enhancing potency .

Comparative Data Table

Key Research Findings and Implications

Scaffold Hopping Potential: The benzodioxin core is validated in immunomodulation (e.g., PD-1/PD-L1 inhibition), suggesting the target compound could be repurposed with structural optimization .

Synthetic Challenges: Limited commercial availability of the target compound highlights the need for improved synthetic routes, possibly leveraging methods from dithiino-pyrimidine chemistry .

Unexplored Bioactivity : Analogous dihydrothiazoles and benzothiophenes demonstrate antihypertensive and antiparasitic effects, suggesting avenues for pharmacological testing .

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of benzodioxane derivatives such as 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde generally follows these key steps:

- Construction of the 1,4-benzodioxane ring system.

- Introduction of the methylsulfanyl (-SCH3) substituent at the 7-position.

- Functionalization of the 6-position with an aldehyde (-CHO) group.

These steps require careful control of reaction conditions to achieve regioselectivity and avoid over-oxidation or side reactions.

Preparation of the 1,4-Benzodioxane Core

The 1,4-benzodioxane ring system can be synthesized by cyclization of catechol derivatives with appropriate dihalogenated reagents or via intramolecular etherification reactions. For example:

- Starting from 2,3-dihydroxybenzaldehyde or related catechol derivatives, the dihydrobenzodioxine ring is formed by reaction with ethylene glycol or similar diol reagents under acidic or basic catalysis.

- Alternative approaches involve nucleophilic substitution reactions to close the dioxane ring.

Introduction of the Methylsulfanyl Group

The methylsulfanyl substituent at the 7-position is introduced through nucleophilic aromatic substitution or by using thiolating agents. Common methods include:

- Reaction of the corresponding hydroxy or halogenated benzodioxane intermediate with methylthiol (CH3SH) or methylsulfanyl reagents under basic conditions.

- Use of methylsulfanyl chloride or methylthiolates to substitute a leaving group (e.g., halogen) on the aromatic ring.

Formylation to Introduce the Aldehyde Group

The aldehyde group at the 6-position is typically introduced via selective formylation reactions such as:

- Reimer-Tiemann reaction: ortho-formylation of phenolic compounds under basic conditions with chloroform and hydroxide.

- Vilsmeier-Haack reaction: using DMF and POCl3 to formylate activated aromatic rings.

- Directed ortho-metalation followed by quenching with DMF to introduce the aldehyde group.

Specific Synthetic Route Example (Based on Related Benzodioxane Derivatives)

Though direct literature on this compound is limited, synthesis of closely related benzodioxane derivatives with sulfonamide and acetamide groups provides a reliable framework:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 2,3-dihydro-1,4-benzodioxin-6-amine | Starting from 2,3-dihydroxybenzaldehyde derivatives | Benzodioxane ring with amino group at 6-position |

| 2 | Sulfur substitution | Reaction with methylthiol or methylsulfanyl reagent under basic conditions | Introduction of methylsulfanyl group at 7-position |

| 3 | Formylation | Vilsmeier-Haack or Reimer-Tiemann reaction | Introduction of aldehyde group at 6-position |

Detailed Experimental Procedure (Adapted from Related Syntheses)

Step 1: Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine

Suspend 0.002 mol of 2,3-dihydroxybenzaldehyde derivative in 25 mL distilled water, stir for 30 min. Adjust pH to 9-10 using 10% aqueous Na2CO3. Add appropriate amine source to introduce the amino group at the 6-position. Stir for several hours at room temperature.

Step 2: Introduction of Methylsulfanyl Group

Add methylthiol or methylsulfanyl chloride gradually to the reaction mixture under stirring at controlled temperature (room temperature to 40°C) in the presence of a base (e.g., NaH or LiH). Monitor reaction progress by TLC until completion.

Step 3: Formylation

Subject the methylsulfanyl-substituted benzodioxane intermediate to Vilsmeier-Haack reaction by adding DMF and POCl3 dropwise at 0°C, then stirring at room temperature for several hours. Quench reaction with ice-water, neutralize, and isolate the aldehyde product by filtration and recrystallization.

Analytical Characterization

- Yield: Typically 70-85% for each step depending on reaction conditions and purity of reagents.

- Melting Point: Characteristic for the final aldehyde derivative, useful for purity assessment.

- Spectroscopic Data:

- IR: Presence of aldehyde C=O stretch (~1700 cm⁻¹), aromatic C-H, and methylsulfanyl S-CH3 stretch.

- ¹H NMR: Aldehyde proton singlet (~10 ppm), aromatic protons, methylsulfanyl singlet (~2.1 ppm).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight.

- Elemental Analysis: Confirms molecular formula and purity.

Summary Table of Preparation Steps and Conditions

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine | Aqueous Na2CO3, amine source, RT, 3-4 h | ~80 | Formation of benzodioxane ring with amino group |

| 2 | 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine derivative | Methylthiol or methylsulfanyl chloride, base, RT, 2-4 h | 75-85 | Introduction of methylsulfanyl substituent |

| 3 | This compound | Vilsmeier-Haack (DMF, POCl3), 0°C to RT, 3-5 h | 70-80 | Selective formylation at 6-position |

Research Findings and Notes

- The synthetic route is robust and allows for functional group tolerance.

- The use of polar aprotic solvents such as DMF and bases like lithium hydride facilitates substitution reactions efficiently.

- Monitoring by thin-layer chromatography (TLC) is essential to determine reaction completion.

- The aldehyde functionality can be sensitive; mild conditions are preferred to avoid over-oxidation.

- Spectral data and elemental analysis confirm the structure and purity of the final compound.

- Similar benzodioxane derivatives have demonstrated significant biological activities, underscoring the importance of precise synthetic control.

Q & A

Q. Key Optimization Parameters :

- Temperature control (e.g., 0–5°C for sulfonation to avoid side reactions).

- Use of bases like Na₂CO₃ to neutralize HCl byproducts during sulfonamide formation .

What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

Basic

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., downfield shifts for the aldehyde proton at ~10 ppm and methylsulfanyl group at ~2.5 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-CH₃ stretch) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments, distinguishing isobaric impurities .

How can computational methods predict reaction pathways or electronic properties of this compound?

Advanced

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction mechanisms:

- Transition State Analysis : Identifies energy barriers for key steps, such as sulfonation or aldehyde formation.

- Electronic Properties : HOMO-LUMO gaps predict redox behavior, relevant for catalytic or photochemical applications .

- ICReDD Framework : Integrates computational path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme isoforms.

- Purity Issues : Residual solvents (e.g., DMF) in synthesized batches may inhibit biological activity .

Q. Resolution Strategies :

- Dose-Response Curves : Compare EC₅₀ values across multiple studies.

- Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .

What methodologies validate the compound’s role in modulating enzyme activity?

Q. Advanced

- Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzymes like cytochrome P450 or hydrolases.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm allosteric interactions .

- Molecular Docking : Predicts binding poses in enzyme active sites using software like AutoDock Vina, validated by mutagenesis studies .

How can Design of Experiments (DoE) improve synthesis scalability and reproducibility?

Advanced

DoE minimizes experimental runs while maximizing data quality:

- Factorial Designs : Test variables (e.g., temperature, catalyst loading) to identify critical parameters.

- Response Surface Methodology (RSM) : Optimizes yield and purity simultaneously (e.g., balancing aldehyde formation vs. over-oxidation) .

Q. Example Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Reaction Time (h) | 4 | 12 | 8 |

| Catalyst (mol%) | 5 | 15 | 10 |

What strategies mitigate challenges in purifying this compound due to its polar functional groups?

Q. Basic

- Solvent Selection : Use gradient elution with dichloromethane/methanol to separate polar byproducts.

- Acid-Base Extraction : Leverage the aldehyde’s solubility in aqueous NaHCO₃ for selective isolation .

- Crystallization : Recrystallize from ethanol/water mixtures (70:30) to enhance purity .

How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced

The -SMe group acts as both a directing group and a leaving agent:

- Pd-Catalyzed Couplings : Facilitates Suzuki-Miyaura reactions at the 6-position via transient coordination to Pd⁰.

- Radical Stability : The sulfur atom stabilizes intermediates in photoredox reactions, enabling C–S bond functionalization .

Mechanistic Insight :

DFT studies show the -SMe group lowers the activation energy for oxidative addition by 15–20 kJ/mol compared to -OMe analogs .

What are the implications of solvent polarity on the compound’s stability during long-term storage?

Q. Advanced

- Polar Solvents (e.g., DMSO) : Accelerate aldehyde oxidation to carboxylic acid.

- Non-Polar Solvents (e.g., Hexane) : Promote dimerization via aldol condensation.

Recommended Storage : Argon-purged acetonitrile at −20°C, with stability confirmed by HPLC over 6 months .

How can researchers correlate computational predictions with experimental results for derivative synthesis?

Q. Advanced

- Feedback Loops : Use failed synthetic attempts to refine computational models (e.g., adjusting Gibbs free energy thresholds in DFT).

- High-Throughput Screening (HTS) : Validate >100 derivatives in parallel, comparing predicted/reactivity metrics with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.